sodium;2-methylprop-2-ene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. The compound is a yellow, odorless, solid substance that is highly stable under normal conditions but can be detonated under specific conditions to produce a powerful explosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene using a similar mixture of acids.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors where toluene is subjected to controlled nitration reactions. The process requires careful handling of acids and control of reaction temperatures to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Oxidation: By-products such as carbon dioxide and water.
Reduction: Aminotoluenes and other reduced forms of the compound.
Substitution: Products with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.
Medicine: Limited use in medical research due to its explosive nature.
Industry: Widely used in the production of explosives for military and industrial applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases results in an explosion.
Comparison with Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison: 2,4,6-trinitrotoluene is unique due to its high stability and explosive power compared to other nitrotoluenes. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in the production of explosives, they do not possess the same level of explosive power as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, is less stable and more sensitive to shock and friction.
Properties
IUPAC Name |
sodium;2-methylprop-2-ene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIIIPPJJXYRY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.